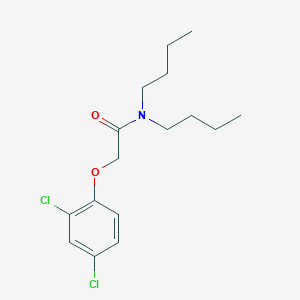
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, commonly known as 'Butachlor', is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is used to control weeds in various crops such as rice, wheat, maize, and sugarcane. Butachlor is known for its efficient and effective weed control properties, making it an essential component of modern agriculture.
作用機序
Butachlor works by inhibiting the synthesis of fatty acids in plants, which is essential for their growth and development. It does this by blocking the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This leads to the accumulation of toxic intermediates, which eventually results in the death of the plant. Butachlor is selective in its mode of action, meaning it only affects plants and not animals.
Biochemical and Physiological Effects
Butachlor can have several biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis of plant tissues. It can also affect the photosynthetic process by reducing the chlorophyll content and inhibiting the activity of photosystem II. Butachlor can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and reduced growth.
実験室実験の利点と制限
Butachlor has several advantages for lab experiments. It is relatively inexpensive and readily available, making it accessible to researchers. It is also highly effective in controlling weeds, which is essential for conducting experiments in weed management. However, Butachlor has several limitations for lab experiments. It can have a negative impact on soil microbial activity, which can affect the results of experiments that involve soil microbiology. It can also have non-target effects on other plant species, which can affect the accuracy of experiments that involve multiple plant species.
将来の方向性
Several future directions for research on Butachlor can be identified. One area of research is to investigate the impact of Butachlor on soil microbial activity and soil fertility. This can help to better understand the long-term effects of Butachlor on soil health and crop productivity. Another area of research is to investigate the non-target effects of Butachlor on other plant species and the environment. This can help to identify potential risks associated with the use of Butachlor and develop strategies to minimize these risks. Finally, research can be conducted to develop new formulations of Butachlor that are more environmentally friendly and have fewer non-target effects.
Conclusion
In conclusion, Butachlor is a widely used herbicide that is essential for modern agriculture. It has been extensively studied for its weed control properties and has been shown to be highly effective in controlling a wide range of weeds. However, Butachlor can have negative impacts on soil microbial activity and non-target plant species, which requires further research. Future research can focus on identifying strategies to minimize these risks and developing new formulations of Butachlor that are more environmentally friendly.
合成法
Butachlor can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorophenol with butanol in the presence of a strong acid catalyst to produce 2,4-dichlorophenoxybutanol. The second step involves the reaction of 2,4-dichlorophenoxybutanol with acetic anhydride to produce N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, which is the final product. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
Butachlor has been extensively studied for its weed control properties in various crops. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. Butachlor has also been studied for its impact on soil properties and microbial activity. Several studies have reported that Butachlor can have a negative impact on soil microbial activity, which can affect soil fertility and crop productivity. However, the exact mechanism of action of Butachlor on soil microbial activity is not well understood and requires further research.
特性
製品名 |
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
分子式 |
C16H23Cl2NO2 |
分子量 |
332.3 g/mol |
IUPAC名 |
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H23Cl2NO2/c1-3-5-9-19(10-6-4-2)16(20)12-21-15-8-7-13(17)11-14(15)18/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChIキー |
UQAXNOMZYMXOJO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)
